An In-depth Technical Guide to 2-Chloro-4-methylbenzenesulfonyl Chloride
An In-depth Technical Guide to 2-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-chloro-4-methylbenzenesulfonyl chloride, a key intermediate in organic and medicinal chemistry.
Chemical Structure and Properties
2-Chloro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride. The molecule consists of a benzene ring substituted with a chloro group, a methyl group, and a sulfonyl chloride functional group. The "2-chloro-4-methyl" designation indicates that the chloro group is at position 2 and the methyl group is at position 4 relative to the sulfonyl chloride group, which is at position 1 of the benzene ring.
The sulfonyl chloride group is highly reactive, making this compound a versatile reagent for introducing the 2-chloro-4-methylbenzenesulfonyl moiety into other molecules. This reactivity is central to its utility in chemical synthesis.
Below is a diagram of the chemical structure of 2-chloro-4-methylbenzenesulfonyl chloride.
Caption: Chemical structure of 2-chloro-4-methylbenzenesulfonyl chloride.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-chloro-4-methylbenzenesulfonyl chloride and its isomer is presented in the table below for easy comparison.
| Property | Value | Reference Isomer (4-chloro-2-methylbenzenesulfonyl chloride) |
| CAS Number | 55311-94-9 | 56157-92-7 |
| Molecular Formula | C₇H₆Cl₂O₂S | C₇H₆Cl₂O₂S |
| Molecular Weight | 225.09 g/mol | 225.09 g/mol |
| Appearance | Solid | Colorless to yellowish crystal |
| Melting Point | Not available | 54 °C |
| Boiling Point | Not available | 295.3 °C (Predicted) |
| Density | Not available | 1.458 g/cm³ (Predicted) |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ether, and ethyl acetate. | Insoluble in water; soluble in organic solvents. |
| InChI Key | JWFLSLOCDIEDGQ-UHFFFAOYSA-N | Not available |
Experimental Protocols
Synthesis of 2-chloro-4-methylbenzenesulfonyl chloride
A common method for the synthesis of arenesulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. For 2-chloro-4-methylbenzenesulfonyl chloride, the starting material would be 3-chlorotoluene.
Reaction:
3-Chlorotoluene + Chlorosulfonic acid → 2-Chloro-4-methylbenzenesulfonyl chloride + HCl
Experimental Protocol:
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Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas.
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Reaction: Chlorosulfonic acid (2-3 equivalents) is placed in the flask and cooled in an ice-salt bath to 0-5 °C.
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Addition of Substrate: 3-Chlorotoluene (1 equivalent) is added dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
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Work-up: The reaction mixture is then carefully poured onto crushed ice with stirring. The solid product, 2-chloro-4-methylbenzenesulfonyl chloride, precipitates out.
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Purification: The precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthetic workflow for 2-chloro-4-methylbenzenesulfonyl chloride.
Chemical Reactivity and Applications in Drug Development
The high reactivity of the sulfonyl chloride group makes 2-chloro-4-methylbenzenesulfonyl chloride a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride is displaced by a nucleophile.
Formation of Sulfonamides:
The most significant application of sulfonyl chlorides in drug development is the synthesis of sulfonamides. This is achieved by reacting the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamide moiety is a key structural feature in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.
General Reaction:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
The diagram below illustrates the logical relationship in the formation of a sulfonamide, a common step in drug synthesis.
Caption: Formation of a sulfonamide from a sulfonyl chloride.
Safety Information
2-Chloro-4-methylbenzenesulfonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Class | Description |
| Skin Corrosion | Causes severe skin burns. |
| Eye Damage | Causes serious eye damage. |
| Respiratory | May cause respiratory irritation. |
Handling and Storage:
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Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid breathing dust.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.
